molecular formula C21H25ClO6 B560394 (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol

(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol

Cat. No. B560394
M. Wt: 408.9 g/mol
InChI Key: JVHXJTBJCFBINQ-IFLJBQAJSA-N
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Description

Galacto-Dapagliflozin is a potent inhibitor of human sodium-glucose cotransporter 2 (SGLT2). This compound is primarily used in the treatment of type 2 diabetes mellitus by reducing glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. It is a derivative of dapagliflozin, which is a well-known SGLT2 inhibitor .

Scientific Research Applications

Galacto-Dapagliflozin has several scientific research applications, including:

Mechanism of Action

Galacto-Dapagliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion. The molecular targets involved include the SGLT2 protein, and the pathways affected include glucose reabsorption and sodium balance .

Future Directions

The compound, being an impurity of Dapagliflozin, might be studied further in the context of its impact on the efficacy and safety of Dapagliflozin. As Dapagliflozin is used for the treatment of type 2 diabetes mellitus, understanding the properties and effects of its impurities could be important for future research and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galacto-Dapagliflozin involves several steps, starting from commercially available raw materials. The key steps include the formation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically involves:

    Formation of the core structure: This step involves the reaction of a chlorinated benzyl compound with a protected sugar derivative.

    Introduction of functional groups: The core structure is then modified to introduce hydroxyl and ethoxy groups, which are essential for the activity of the compound.

Industrial Production Methods

In industrial settings, the production of galacto-Dapagliflozin is carried out using large-scale chemical reactors. The process involves:

    Batch processing: The raw materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Galacto-Dapagliflozin undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols.

    Substitution: The chlorinated benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions are typically carried out using nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Canagliflozin
  • Empagliflozin
  • Ertugliflozin

Uniqueness

Galacto-Dapagliflozin is unique due to its specific structural modifications, which enhance its potency and selectivity for SGLT2. Compared to other SGLT2 inhibitors, galacto-Dapagliflozin has shown improved efficacy in reducing blood glucose levels and a favorable safety profile .

properties

IUPAC Name

(2S,3R,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18+,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHXJTBJCFBINQ-IFLJBQAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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